

Molidustat (DA-3934): A Technical Guide to its Pharmacology and Toxicology Profile

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Compound of Interest

Compound Name: DA-3934

Cat. No.: B606919

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Introduction

Molidustat (also known as **DA-3934** and BAY 85-3934) is a novel, orally active small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By reversibly inhibiting these enzymes, molidustat mimics a hypoxic state, leading to the stabilization of hypoxia-inducible factors (HIFs). This stabilization promotes the endogenous production of erythropoietin (EPO), thereby stimulating erythropoiesis. This mechanism of action makes molidustat a therapeutic candidate for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). This guide provides a comprehensive overview of the pharmacology and available toxicology data for molidustat.

Mechanism of Action

Under normoxic conditions, HIF- α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Molidustat acts as a competitive inhibitor of HIF-PH, preventing the hydroxylation of HIF- α .^[1] This leads to the stabilization and accumulation of HIF- α , which then translocates to the nucleus and heterodimerizes with HIF- β . The HIF complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription. Key target genes include erythropoietin (EPO), which is crucial for red blood cell production, and genes involved in iron metabolism, such as those for iron absorption and transport.^[1]

Pharmacology

Pharmacodynamics

Molidustat has been shown to dose-dependently increase endogenous EPO production in both preclinical animal models and human clinical trials.[1][2] In healthy Wistar rats and cynomolgus monkeys, oral administration of molidustat resulted in a significant increase in plasma EPO levels.[1] This was followed by a corresponding increase in reticulocytes and hemoglobin levels.[1] Clinical studies in patients with CKD-associated anemia have demonstrated that molidustat can effectively and sustainably increase and maintain hemoglobin levels.[3] Furthermore, studies suggest that molidustat may improve iron availability for erythropoiesis.

Pharmacokinetics

Molidustat is orally bioavailable.[2] Following oral administration in humans, it is rapidly absorbed.[4] The primary route of elimination is through metabolism, with the major metabolite being an N-glucuronide, which is then predominantly excreted in the urine.[4][5] Unchanged molidustat is found in only minor amounts in urine and feces.[4]

Toxicology Profile

Disclaimer: Detailed regulatory toxicology study reports for molidustat, including comprehensive genotoxicity, carcinogenicity, and reproductive toxicity data, are not publicly available. The information presented here is based on preclinical safety data from published literature and available safety data sheets.

General Toxicology

In preclinical studies, molidustat has been generally well-tolerated at therapeutic doses.[1] A safety data sheet for molidustat indicates that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[6] In a laboratory safety study in healthy cats, vomiting was the most frequently observed adverse reaction, and increases in systolic blood pressure were also noted.[7]

Safety Pharmacology

Some preclinical evidence suggests that unlike treatment with recombinant human EPO, molidustat may not be associated with hypertensive effects in a rat model of CKD.[1] However,

increases in systolic blood pressure have been observed in some animal studies.^[7]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

A safety data sheet for molidustat states that it "May damage fertility or the unborn child".^[6] However, detailed study results from a standard battery of genotoxicity, carcinogenicity, and reproductive toxicology studies are not available in the public domain.

Experimental Protocols

In Vitro HIF-PH Inhibition Assay

The inhibitory activity of molidustat on HIF-PH can be assessed using a biochemical assay. This typically involves recombinant human HIF-PH enzymes (PHD1, PHD2, and PHD3), a synthetic peptide substrate derived from HIF-1 α , and necessary co-factors (Fe²⁺, ascorbate, and 2-oxoglutarate). The assay measures the hydroxylation of the peptide substrate by the enzyme in the presence and absence of varying concentrations of molidustat. The IC₅₀ values are then determined by quantifying the inhibition of the hydroxylation reaction.^[1]

Animal Model of Renal Anemia (Rat)

A common model to evaluate the efficacy of compounds for treating renal anemia is the 5/6 nephrectomy model in rats. This surgical procedure reduces the functional renal mass, leading to decreased EPO production and subsequent anemia. Following the establishment of anemia, animals are treated with molidustat or a vehicle control. Key parameters monitored over the course of the study include hemoglobin levels, hematocrit, red blood cell counts, and plasma EPO concentrations.^[8]

Summary of Quantitative Data

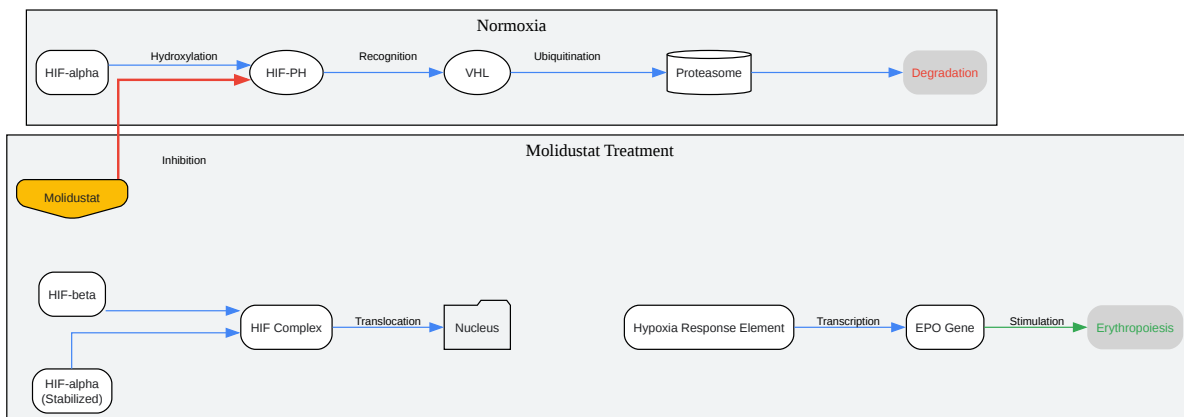
Table 1: In Vitro Inhibitory Activity of Molidustat

Target	IC50 (nM)
PHD1	480
PHD2	280
PHD3	450
Source:[9]	

Table 2: Pharmacokinetic Parameters of Molidustat in Humans (Single Oral Dose)

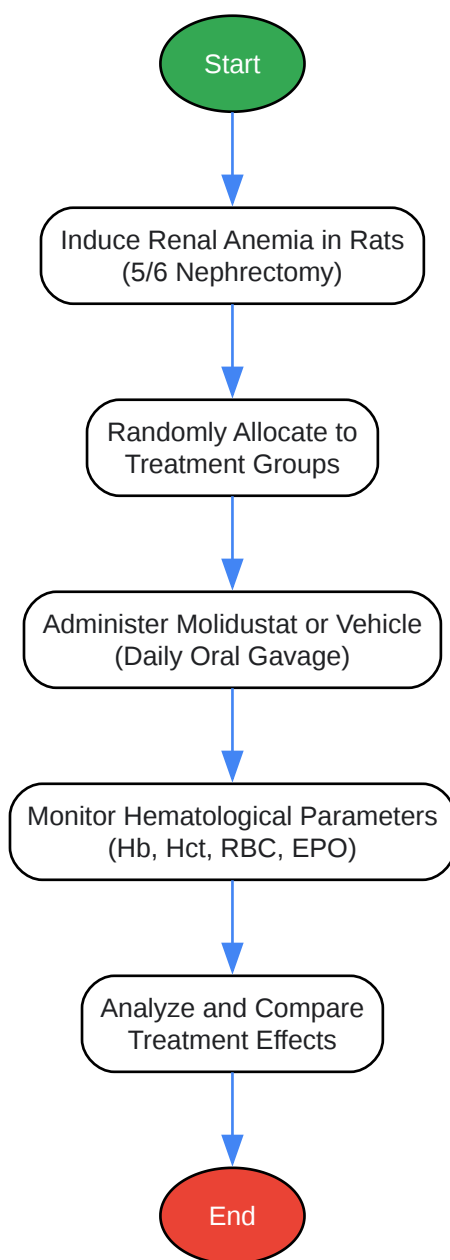
Parameter	Value
Route of Excretion	Primarily renal (as N-glucuronide metabolite)
Unchanged Drug in Urine	~4%
Unchanged Drug in Feces	~6%
Source:[4]	

Diagrams



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Caption: Molidustat inhibits HIF-PH, leading to HIF- α stabilization and increased erythropoiesis.



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Caption: Workflow for evaluating Molidustat efficacy in a rat model of renal anemia.

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